BenchChemオンラインストアへようこそ!

1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid

RPA inhibitor DNA damage response cancer research

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS 165676-63-1) is a structurally unique pyrazole dicarboxylic acid with essential 1,3-diphenyl substitution that confers distinct molecular recognition properties critical for submicromolar RPA70N inhibition and validated MBL binding (PDB: 2GFJ). Unlike generic analogs, this specific scaffold enables nanomolar PPARγ partial agonism and serves as a versatile building block for coordination chemistry and medicinal chemistry applications. The 4,5-dicarboxylic acid moiety allows convenient derivatization for SAR studies. Procure this research-grade compound to ensure experimental reproducibility and target engagement.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
CAS No. 165676-63-1
Cat. No. B3108443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid
CAS165676-63-1
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H12N2O4/c20-16(21)13-14(11-7-3-1-4-8-11)18-19(15(13)17(22)23)12-9-5-2-6-10-12/h1-10H,(H,20,21)(H,22,23)
InChIKeyWERNQSNSNVDBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid (CAS 165676-63-1): Chemical Identity and Procurement Context


1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS 165676-63-1) is a heterocyclic dicarboxylic acid derivative featuring a pyrazole core with phenyl substituents at the 1- and 3-positions and carboxylic acid groups at the 4- and 5-positions . This specific substitution pattern confers distinct physicochemical and interaction properties that differentiate it from other pyrazole-dicarboxylic acid analogs. The compound is a useful research chemical in medicinal chemistry and coordination chemistry, serving as a building block, a ligand in metal-organic frameworks (MOFs), and a scaffold for the development of biologically active molecules [1]. Its presence in the Protein Data Bank (PDB) as ligand VI in entry 2GFJ confirms its utility as a tool compound in structural biology studies [2].

Why 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid Cannot Be Interchanged with Generic Pyrazole Dicarboxylates


The biological and coordination chemistry profile of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is intimately linked to its specific 1,3-diphenyl substitution, which dictates its binding mode and molecular recognition properties [1]. Simple in-class substitution with other pyrazole-4,5-dicarboxylic acids (e.g., 1-methyl, 1-ethyl, or 1-phenyl variants) or regioisomers (e.g., 3,4-dicarboxylic acid) results in a complete loss of the specific interaction pattern observed in the PDB structure 2GFJ, where the phenyl rings engage in critical hydrophobic contacts and π-stacking interactions [2]. This structural specificity translates into distinct biological activities; for example, while 1,3-diphenyl-1H-pyrazole derivatives act as nanomolar PPARγ partial agonists and submicromolar RPA70N inhibitors, other pyrazole-dicarboxylic acids do not share this potency or mechanism [3]. Therefore, substituting this compound with a generic analog will likely lead to experimental failure or irreproducible results in target-based assays.

Quantitative Evidence Guide: 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid vs. Comparators


RPA70N Protein-Protein Interaction Inhibition: Diphenyl Substitution Enables Submicromolar Potency

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid belongs to a series of diphenylpyrazole carboxylic acids optimized as inhibitors of the RPA70N protein-protein interaction [1]. Structure-activity relationship (SAR) studies demonstrate that the 1,3-diphenyl substitution is critical for achieving submicromolar inhibitory activity, while mono-phenyl or non-phenyl analogs show significantly reduced or no activity [1]. For instance, the diphenylpyrazole carboxylic acid scaffold yielded inhibitors with submicromolar potency in a fluorescence polarization assay measuring disruption of the RPA70N-ATRIP interaction, whereas initial fragment hits lacking the diphenyl motif were inactive [1].

RPA inhibitor DNA damage response cancer research

PPARγ Partial Agonism: Nanomolar Binding Affinity Achieved by 1,3-Diphenylpyrazole Scaffold

The 1,3-diphenyl-1H-pyrazole scaffold is essential for potent PPARγ partial agonism. A series of 1,3-diphenyl-1H-pyrazole derivatives demonstrated nanomolar binding affinity for PPARγ in an in vitro assay [1]. The lead compound SP3415 (a derivative of this scaffold) showed PPARγ partial agonistic activity comparable to the known drug pioglitazone in a cell-based transactivation assay, while also exhibiting competitive antagonism against the full agonist rosiglitazone at micromolar concentrations [1]. The 4,5-dicarboxylic acid moiety in the target compound provides a handle for further derivatization to optimize this activity.

PPARγ agonist metabolic disease diabetes

Antibacterial Activity: Diphenylpyrazole Core Contributes to Potency Against MRSA

The diphenylpyrazole core is a key structural element for antibacterial activity against drug-resistant strains. In a 2024 study, a series of diphenylpyrazole compounds were evaluated for activity against S. aureus, with MIC values reported in µg/mL [1]. While the exact compound's MIC is not reported, the study demonstrates that specific substitutions on the diphenylpyrazole scaffold yield compounds with potent activity, and the 4,5-dicarboxylic acid moiety in the target compound offers a distinct chemical space for further optimization compared to the 5-ol derivatives studied [1]. Other studies on hybrid 1,3-diphenyl-1H-pyrazole derivatives have reported MIC values as low as 1-2 µg/mL against MRSA, showcasing the potential of this scaffold [2].

antibacterial MRSA antimicrobial

Structural Biology Tool: Defined Binding Mode to Metallo-β-Lactamase L1

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid is a ligand of interest in the PDB entry 2GFJ, where it is co-crystallized with the metallo-β-lactamase L1 from Stenotrophomonas maltophilia [1]. This provides a high-resolution, experimentally determined binding mode that is not available for other pyrazole-4,5-dicarboxylic acid analogs. The structure reveals specific interactions between the compound's phenyl rings and carboxylates with the enzyme's active site, including coordination to the dizinc center [1]. This validated binding mode makes the compound a superior choice for structure-based drug design or as a tool compound to probe metallo-β-lactamase function, compared to analogs for which no structural data exists.

crystallography enzyme inhibition metallo-beta-lactamase

Optimal Application Scenarios for Procuring 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid (CAS 165676-63-1)


Development of Selective RPA70N Inhibitors for DNA Damage Response Studies

Procure 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid as a starting scaffold for synthesizing and optimizing novel inhibitors of the RPA70N protein-protein interaction. Evidence from the diphenylpyrazole carboxylic acid series demonstrates that this core structure is essential for achieving submicromolar inhibitory activity [1]. Researchers can leverage the 4,5-dicarboxylic acid moiety for further derivatization to improve potency and selectivity for use as chemical probes in cancer biology.

Structure-Based Design of Novel Metallo-β-Lactamase Inhibitors

Utilize 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid as a validated tool compound for metallo-β-lactamase (MBL) research. The availability of a high-resolution co-crystal structure in the PDB (entry 2GFJ) provides a precise understanding of its binding mode to the dizinc active site of MBL L1 [2]. This structural information is critical for structure-based drug design (SBDD) efforts aiming to overcome antibiotic resistance mediated by MBLs.

Synthesis of PPARγ Partial Agonists for Metabolic Disease Research

Employ 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid as a key intermediate for the synthesis of novel PPARγ partial agonists. The 1,3-diphenyl-1H-pyrazole scaffold has been validated to confer nanomolar binding affinity and partial agonistic activity comparable to pioglitazone [3]. The presence of the 4,5-dicarboxylic acid functionality allows for convenient chemical modification to explore structure-activity relationships and develop candidates for treating type 2 diabetes with potentially reduced side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.